N-(3-PYRIDINYL)-2,3-DIHYDROTHIENO[3,4-B][1,4]DIOXINE-5-CARBOXAMIDE
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Overview
Description
N-(3-PYRIDINYL)-2,3-DIHYDROTHIENO[3,4-B][1,4]DIOXINE-5-CARBOXAMIDE is a heterocyclic compound that features a unique combination of pyridine and thieno[3,4-b][1,4]dioxin moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-PYRIDINYL)-2,3-DIHYDROTHIENO[3,4-B][1,4]DIOXINE-5-CARBOXAMIDE typically involves the following steps:
Formation of the Thieno[3,4-b][1,4]dioxin Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2,3-dihydroxythiophene derivative.
Introduction of the Pyridine Moiety: The pyridine ring can be introduced via a coupling reaction, such as the Suzuki-Miyaura coupling, using a pyridine boronic acid or ester and a halogenated thieno[3,4-b][1,4]dioxin intermediate.
Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(3-PYRIDINYL)-2,3-DIHYDROTHIENO[3,4-B][1,4]DIOXINE-5-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the pyridine or thieno[3,4-b][1,4]dioxin rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) are employed under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
N-(3-PYRIDINYL)-2,3-DIHYDROTHIENO[3,4-B][1,4]DIOXINE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Medicine: It may have therapeutic potential due to its ability to interact with specific biological targets.
Industry: The compound can be used in the development of new materials with desirable properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of N-(3-PYRIDINYL)-2,3-DIHYDROTHIENO[3,4-B][1,4]DIOXINE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The pyridine and thieno[3,4-b][1,4]dioxin moieties can engage in various non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions, with proteins, enzymes, or nucleic acids. These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine moiety and exhibit similar reactivity and applications.
Thieno[3,4-b][1,4]dioxin derivatives:
Uniqueness
N-(3-PYRIDINYL)-2,3-DIHYDROTHIENO[3,4-B][1,4]DIOXINE-5-CARBOXAMIDE is unique due to the combination of the pyridine and thieno[3,4-b][1,4]dioxin moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications and interactions that are not typically observed in compounds containing only one of these moieties.
Properties
Molecular Formula |
C12H10N2O3S |
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Molecular Weight |
262.29 g/mol |
IUPAC Name |
N-pyridin-3-yl-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide |
InChI |
InChI=1S/C12H10N2O3S/c15-12(14-8-2-1-3-13-6-8)11-10-9(7-18-11)16-4-5-17-10/h1-3,6-7H,4-5H2,(H,14,15) |
InChI Key |
AOCJTXXSCQUWJK-UHFFFAOYSA-N |
SMILES |
C1COC2=C(SC=C2O1)C(=O)NC3=CN=CC=C3 |
Canonical SMILES |
C1COC2=C(SC=C2O1)C(=O)NC3=CN=CC=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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